molecular formula C19H18F2N6O B12386992 2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide

2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide

Cat. No.: B12386992
M. Wt: 384.4 g/mol
InChI Key: JYKQUGHLYOBLQZ-UHFFFAOYSA-N
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Description

2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the 2,4-difluorophenyl group: This step often involves a nucleophilic substitution reaction where the difluorophenyl group is introduced onto the pyrrolo[3,4-c]pyrazole core.

    Attachment of the N,N-dimethylpyrimidine-4-carboxamide moiety: This final step typically involves an amide coupling reaction, where the carboxylic acid derivative of the pyrimidine is reacted with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings.

Scientific Research Applications

2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H18F2N6O

Molecular Weight

384.4 g/mol

IUPAC Name

2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H18F2N6O/c1-25(2)18(28)16-5-6-22-19(23-16)26-8-13-10-27(24-17(13)11-26)9-12-3-4-14(20)7-15(12)21/h3-7,10H,8-9,11H2,1-2H3

InChI Key

JYKQUGHLYOBLQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC(=NC=C1)N2CC3=CN(N=C3C2)CC4=C(C=C(C=C4)F)F

Origin of Product

United States

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